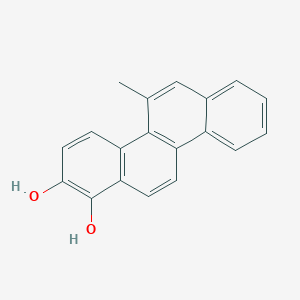
Diethyl biphenyl 3,3'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl biphenyl 3,3’-dicarboxylate is a chemical compound with the CAS Number: 303730-26-9 and a linear formula of C18H18O4 . It is a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of Diethyl biphenyl 3,3’-dicarboxylate consists of a biphenyl core with two carboxylate ester groups attached at the 3 and 3’ positions . The molecule contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .Physical And Chemical Properties Analysis
Diethyl biphenyl 3,3’-dicarboxylate has a molecular weight of 298.34 g/mol . It is a yellow to brown solid .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Catalytic Properties
Diethyl biphenyl 3,3'-dicarboxylate has been utilized in the synthesis of coordination polymers (CPs) which exhibit a wide range of structural diversity and interpenetration features. These CPs are formed through hydrothermal reactions involving metal(II) chlorides and specific linkers, leading to structures that range from molecular dimers to three-dimensional metal-organic frameworks. Notably, a Zn(II)-based CP demonstrated effective and recyclable heterogeneous catalytic properties for the Henry reaction, showcasing its potential in synthetic chemistry applications (Cheng et al., 2022).
Anticorrosion Properties
Derivatives of diethyl biphenyl 3,3'-dicarboxylate, specifically diethyl (phenylamino) methyl) phosphonate derivatives, have been studied for their anticorrosion properties on carbon steel in acidic media. These studies reveal that the structural positioning of functional groups significantly impacts the efficiency of these compounds as corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential industrial applications of these derivatives in protective coatings (Moumeni et al., 2020).
Electrochromic Applications
Compounds based on diethyl biphenyl 3,3'-dicarboxylate have been explored for their electrochromic properties. For example, copolymerization with 3,4-ethylenedioxythiophene (EDOT) led to materials that exhibit multicolor electrochromic properties, essential for applications in camouflage and full-color electrochromic devices. This research highlights the potential of these materials in developing advanced electrochromic displays and devices (Algi et al., 2013).
Luminescence and Sensing Applications
Emissive biphenyl cyclometalated gold(III) diethyl dithiocarbamate complexes derived from diethyl biphenyl 3,3'-dicarboxylate have shown promising results in the field of luminescence. These complexes exhibit phosphorescence in the solid state and in low-temperature glasses, indicating their potential in luminescent materials and sensing applications. The research underscores the versatility of these complexes in the development of new luminescent materials (Nilakantan et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 3-(3-ethoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIUEMEDFREBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477906 |
Source


|
| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl biphenyl 3,3'-dicarboxylate | |
CAS RN |
303730-26-9 |
Source


|
| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)






